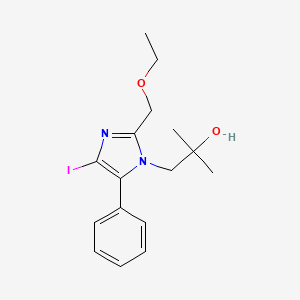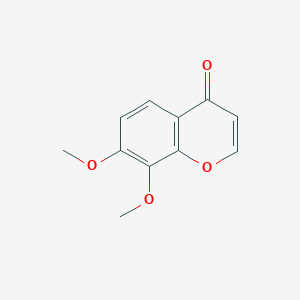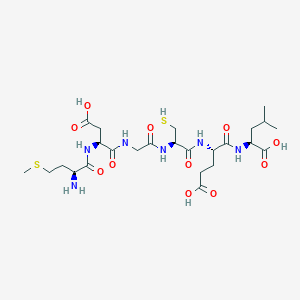![molecular formula C17H13FN4O2S B10830430 7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)
7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10793 is a quinazolinone-containing compound with the formal name 7-fluoro-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one. It has a molecular formula of C17H13FN4O2S and a molecular weight of 356.4. This compound is structurally similar to other quinazolinone-containing inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10793 involves the reaction of 7-fluoro-2-chloromethylquinazolin-4(3H)-one with 5-methoxy-1H-benzo[d]imidazole-2-thiol under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of CAY10793 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
CAY10793 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazolinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
CAY10793 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is involved in various biological processes.
Medicine: Explored for its potential therapeutic applications in tumor immunotherapy due to its inhibitory effects on ENPP1.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
CAY10793 exerts its effects by inhibiting the activity of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This enzyme is involved in the hydrolysis of nucleotide phosphates, and its inhibition can modulate various biological pathways, including those related to tumor growth and immune response. The compound binds to the active site of ENPP1, preventing its enzymatic activity and thereby exerting its biological effects .
Comparison with Similar Compounds
CAY10793 is structurally similar to other quinazolinone-containing inhibitors of ENPP1. Some of these similar compounds include:
- 7-fluoro-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one
- 7-chloro-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one
- 7-bromo-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one
The uniqueness of CAY10793 lies in its specific substitution pattern and its high potency as an ENPP1 inhibitor .
Properties
Molecular Formula |
C17H13FN4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H13FN4O2S/c1-24-10-3-5-12-14(7-10)21-17(20-12)25-8-15-19-13-6-9(18)2-4-11(13)16(23)22-15/h2-7H,8H2,1H3,(H,20,21)(H,19,22,23) |
InChI Key |
QTEDTVAOXUVYMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=NC4=C(C=CC(=C4)F)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)
![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)


![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)
![1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)




![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)
